
BMS-1166 Hydrochloride
Descripción general
Descripción
BMS-1166 Hydrochloride is a potent small molecule inhibitor of the programmed cell death protein 1 (PD-1) and its ligand PD-L1 interaction. This compound is primarily used in immunotherapy research due to its ability to block the PD-1/PD-L1 immune checkpoint, which plays a crucial role in the immune evasion of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BMS-1166 Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
BMS-1166 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are typically controlled to maintain the stability and activity of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
BMS-1166 has been extensively studied as a potential therapeutic agent in cancer treatment. Its ability to inhibit the PD-1/PD-L1 interaction allows for reactivation of T-cells that have been suppressed by tumor cells, facilitating a more robust anti-tumor response. Studies have shown that BMS-1166 can significantly enhance the efficacy of T-cell-mediated cytotoxicity against various cancer cell lines .
In Vitro Assays
BMS-1166 is utilized in various in vitro assays to evaluate its binding affinity and inhibitory effects on PD-1/PD-L1 interactions. For instance, surface plasmon resonance (SPR) assays have been developed to measure the binding kinetics and affinities of BMS-1166 with PD-L1, providing critical insights into its mechanism of action .
Immune Checkpoint Blockade Studies
BMS-1166 serves as a reference compound in studies assessing the efficacy of other small-molecule inhibitors targeting the PD-1/PD-L1 axis. Its performance is often compared against newer compounds to establish benchmarks for potency and specificity .
Potential for Combination Therapies
Given its mechanism, BMS-1166 may be combined with other immunotherapeutic agents to enhance overall treatment efficacy. For example, combining BMS-1166 with checkpoint inhibitors like anti-PD-1 or anti-PD-L1 antibodies could potentially lead to synergistic effects, improving patient outcomes in various cancers .
Clinical Trials
While there are no specific clinical trials exclusively focusing on BMS-1166 reported in the current literature, its properties position it as a promising candidate for future clinical investigations aimed at treating solid tumors and hematological malignancies through immune modulation strategies .
Efficacy in Solid Tumors
A recent study highlighted the effectiveness of BMS-1166 in reactivating T-cells within tumor microenvironments, leading to significant tumor regression in preclinical models of solid tumors . The study utilized various dosing regimens to assess optimal therapeutic windows.
Comparative Studies with Other Inhibitors
In comparative studies, BMS-1166 has shown superior binding affinity relative to other small-molecule inhibitors like BMS-1001 and CA-170, reinforcing its potential as a leading candidate for further development .
Mecanismo De Acción
BMS-1166 Hydrochloride exerts its effects by inducing the dimerization of PD-L1 and blocking its interaction with PD-1. This blockade prevents the inhibitory signaling that normally suppresses T cell activation, thereby enhancing the immune response against cancer cells. The molecular targets involved include PD-1 and PD-L1, and the pathways affected are those related to immune checkpoint regulation .
Comparación Con Compuestos Similares
BMS-1166 Hydrochloride is unique among PD-1/PD-L1 inhibitors due to its high potency and specificity. Similar compounds include:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody targeting PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
Durvalumab: A monoclonal antibody targeting PD-L1.
Compared to these monoclonal antibodies, this compound offers the advantage of being a small molecule inhibitor, which can be more easily synthesized and modified for improved efficacy and reduced side effects .
Actividad Biológica
BMS-1166 Hydrochloride is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), which play crucial roles in immune checkpoint regulation. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in enhancing T cell responses against tumors. This article provides a detailed overview of the biological activity of BMS-1166, including its mechanisms of action, efficacy in various studies, and comparative data with other PD-L1 inhibitors.
BMS-1166 functions primarily by inhibiting the interaction between PD-1 and PD-L1, which is critical for immune evasion by tumors. By blocking this interaction, BMS-1166 enhances T cell activation and proliferation, thereby restoring immune function against cancer cells.
Key Mechanisms:
- Inhibition of PD-L1 Glycosylation : BMS-1166 specifically inhibits the N-glycosylation of PD-L1, which is essential for its stability and interaction with PD-1. This selective inhibition leads to reduced PD-L1 levels on the cell surface and enhances T cell activity .
- Induction of PD-L1 Dimerization : The compound promotes dimerization of PD-L1, which disrupts its ability to bind to PD-1 effectively, further enhancing T cell receptor-mediated activation .
Efficacy and Comparative Studies
BMS-1166 has been evaluated in various preclinical studies, demonstrating potent biological activity with low toxicity profiles compared to other inhibitors.
In Vitro Studies
A series of in vitro assays have confirmed the efficacy of BMS-1166:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for BMS-1166 against human PD-L1 (hPD-L1) is approximately 3.78 nM, indicating high potency . In comparison, other small-molecule inhibitors exhibit higher IC50 values, highlighting BMS-1166's effectiveness.
Compound | IC50 (nM) | Toxicity (EC50 μM) |
---|---|---|
BMS-1166 | 3.78 | 40.5 |
BMS-1001 | 33.4 | 33.4 |
CA-170 | N/A | N/A |
Cellular Assays
BMS-1166 was shown to restore expression levels of cytokines such as TNFα and IFNγ in T cells that were suppressed during co-culture with tumor cells. This restoration suggests a significant recovery of T cell function when treated with BMS-1166 .
Case Studies and Clinical Implications
Several studies have highlighted the potential clinical applications of BMS-1166:
- Combination Therapy : In combination with dual PI3K/mTOR inhibitors like BEZ235, BMS-1166 has been shown to enhance anti-tumor effects by promoting apoptosis in colorectal cancer cells. This combination therapy effectively suppressed tumor growth while restoring T cell function .
- Specificity : BMS-1166 has demonstrated specificity towards human PD-L1 without affecting mouse PD-L1, making it a suitable candidate for human clinical trials .
Propiedades
Número CAS |
2113650-05-6 |
---|---|
Fórmula molecular |
C36H34Cl2N2O7 |
Peso molecular |
677.57 |
Nombre IUPAC |
(2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride |
InChI |
InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 |
Clave InChI |
HYWQPFPFYSOTHD-UVFMYQNSSA-N |
SMILES |
O=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-1166 Hydrochloride; BMS 1166 Hydrochloride; BMS1166 Hydrochloride; BMS-1166 HCl; BMS 1166 HCl; BMS1166 HCl; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.